molecular formula C21H25NO2 B11018978 1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one CAS No. 349087-37-2

1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B11018978
CAS No.: 349087-37-2
M. Wt: 323.4 g/mol
InChI Key: SBCMJKRWCSBOEA-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a phenoxypropanone moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Phenoxypropanone Addition: The final step involves the addition of the phenoxypropanone moiety through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological systems are explored to understand its effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. For instance, it could act as an inhibitor or activator of certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-Benzylpiperidin-1-yl)-2-phenoxypropan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

CAS No.

349087-37-2

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-phenoxypropan-1-one

InChI

InChI=1S/C21H25NO2/c1-17(24-20-10-6-3-7-11-20)21(23)22-14-12-19(13-15-22)16-18-8-4-2-5-9-18/h2-11,17,19H,12-16H2,1H3

InChI Key

SBCMJKRWCSBOEA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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